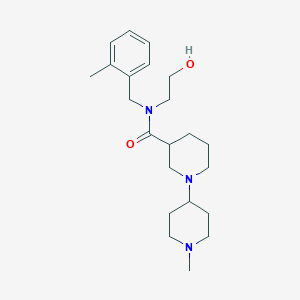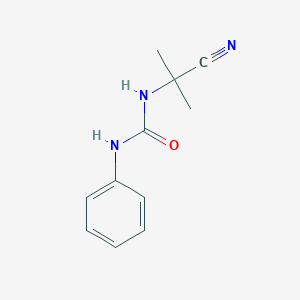
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as HEHBM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific receptors in the central nervous system, which are involved in the regulation of pain and inflammation. Furthermore, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of pain and inflammation. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to increase the levels of endogenous opioids, which are natural painkillers produced by the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific receptors. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential toxicity of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide at high doses must also be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for the research on N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One possible direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another possible direction is the investigation of the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other therapeutic agents for the treatment of pain and inflammation-related disorders. Furthermore, the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide as an anti-cancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methyl-4-piperidone with 2-methylbenzylamine, followed by the addition of ethylene glycol and the subsequent reaction with phosgene. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18-6-3-4-7-19(18)16-25(14-15-26)22(27)20-8-5-11-24(17-20)21-9-12-23(2)13-10-21/h3-4,6-7,20-21,26H,5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMFHFNVNICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(=O)C2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)
![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)